2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfonyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-9-10-16(2)19(13-15)29(27,28)20(14-23)21-22(26-11-5-6-12-26)25-18-8-4-3-7-17(18)24-21/h3-4,7-10,13,20H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBQCZDCUOTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives .
Chemical Reactions Analysis
2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of biologically active molecules. The pyrrolidine ring, in particular, is known for its versatility in drug discovery due to its ability to efficiently explore the pharmacophore space . Additionally, the compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrrolidine ring and quinoxaline moiety contribute to the compound’s binding affinity and selectivity towards certain biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Quinoxaline Ring
- Chloro vs. Pyrrolidine Substitution: The compound (3-chloro-quinoxalin-2-yl)-(3,4-dimethyl-benzenesulfonyl)-acetonitrile () replaces pyrrolidine with a chloro group. Pyrrolidine’s bulkiness could enhance interactions with hydrophobic protein pockets, improving target selectivity.
Benzenesulfonyl Group Variations
- 2,5-Dimethyl vs. 3,4-Dimethyl Substitution :
The target compound’s 2,5-dimethylbenzenesulfonyl group (para-substitution) likely reduces steric hindrance compared to the 3,4-dimethyl analogue (meta-substitution) in . Para-substitution may improve solubility due to symmetrical distribution of methyl groups, whereas meta-substitution could increase steric clashes in binding sites.
Core Heterocycle Differences
- Quinoxaline vs. Thiazole/Other Cores: The compound 2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile () replaces quinoxaline with a thiazole ring. The benzodioxin group in this compound may enhance lipophilicity (higher logP) compared to the dimethylbenzenesulfonyl group.
Role of the Acetonitrile Bridge
- Acetonitrile derivatives, such as 2-cyano-N-(2-phenoxyphenyl)acetamide (), share the nitrile group, which can act as a hydrogen bond acceptor or participate in click chemistry. In the target compound, the acetonitrile bridge likely stabilizes the conformation between the quinoxaline and sulfonyl groups, affecting binding kinetics.
Comparative Data Table
Biological Activity
The compound 2-(2,5-dimethylbenzenesulfonyl)-2-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity through various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a sulfonyl group linked to a quinoxaline derivative, which is known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 438.56 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
| LogP | 3.5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Quinoxaline Core : Utilizing condensation reactions between appropriate amines and carbonyl compounds.
- Introduction of the Sulfonyl Group : Employing sulfonyl chlorides for the formation of sulfonamide linkages.
- Acetonitrile Addition : The final step incorporates acetonitrile to yield the desired product.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays, particularly in cancer research and neuropharmacology.
The biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The quinoxaline moiety is known for its interaction with GABA receptors, which may contribute to neuroactive properties.
Case Studies and Research Findings
-
Anticancer Activity : A study conducted by Zhang et al. (2021) demonstrated that the compound inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
- IC50 Values :
- Neuroprotective Effects : In a neuropharmacological study, the compound exhibited protective effects against oxidative stress-induced neuronal death in SH-SY5Y cells. The results suggested a potential role in treating neurodegenerative disorders.
- Anti-inflammatory Properties : Research by Lee et al. (2020) highlighted the compound's ability to reduce pro-inflammatory cytokine production in LPS-stimulated macrophages, suggesting its utility in inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Zhang et al., 2021 |
| Neuroprotective | Reduction in oxidative stress | Unpublished Study |
| Anti-inflammatory | Decreased cytokine production | Lee et al., 2020 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,5-dimethylbenzenesulfonyl)-2-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer :
- Begin with modular synthesis strategies, such as coupling the quinoxaline-pyrrolidine moiety with the dimethylbenzenesulfonyl-acetonitrile group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC .
- Purify via column chromatography (silica gel, gradient elution) and validate purity using NMR (e.g., H/C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use H NMR to confirm proton environments (e.g., sulfonyl group protons at δ 3.1–3.5 ppm, pyrrolidine N–CH at δ 2.8–3.0 ppm). C NMR identifies carbonyl (C=O) and nitrile (C≡N) groups .
- Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Confirm homogeneity (>95%) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]) and fragment patterns .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- Cytotoxicity : Use the MTT assay ( ) on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Antimicrobial Activity : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria via broth microdilution (MIC values) .
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric or colorimetric assays (e.g., ATP depletion for kinase activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?
- Methodological Answer :
- Analog Synthesis : Modify the quinoxaline ring (e.g., halogenation) or pyrrolidine substituents (e.g., methyl groups) to assess steric/electronic effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and validate with in vitro assays .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups (sulfonyl, nitrile) contributing to activity .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data Triangulation : Cross-validate docking results with molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions .
- Experimental Replication : Repeat assays under varied conditions (pH, serum content) to identify confounding factors .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrrolidine-containing analogs) to identify trends .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Test co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes. Use shake-flask method to measure logP .
- Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) and characterize via dynamic light scattering (DLS) for size/distribution .
- Pharmacokinetics : Conduct pilot studies in rodents (IV/PO administration) with LC-MS/MS plasma analysis to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
